molecular formula C15H16N2O5S2 B2971898 N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide CAS No. 2034434-44-9

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide

Katalognummer: B2971898
CAS-Nummer: 2034434-44-9
Molekulargewicht: 368.42
InChI-Schlüssel: XNOMBMVZCOCLFQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide is a sulfonamide derivative featuring a hybrid heterocyclic scaffold. Its structure combines an isoxazole ring (3,5-dimethyl substitution) with a sulfonamide group linked to a hydroxyethyl chain.

Key structural features:

  • Isoxazole core: Known for metabolic stability and hydrogen-bonding capacity.
  • Sulfonamide group: Enhances solubility and enables interactions with biological targets (e.g., carbonic anhydrases).

Eigenschaften

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5S2/c1-9-15(10(2)22-17-9)24(19,20)16-7-12(18)14-4-3-13(21-14)11-5-6-23-8-11/h3-6,8,12,16,18H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNOMBMVZCOCLFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound possesses a complex structure that includes a thiophene ring, a furan moiety, and an isoxazole sulfonamide group. Its molecular formula is C15H15N3O4SC_{15}H_{15}N_3O_4S, with a molecular weight of approximately 335.36 g/mol.

PropertyValue
Molecular FormulaC₁₅H₁₅N₃O₄S
Molecular Weight335.36 g/mol
SolubilitySoluble in DMSO
Melting PointNot available

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways.

Case Study: Antibacterial Efficacy
A study conducted by evaluated the antibacterial activity of the compound against resistant strains of S. aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, indicating potent activity compared to standard antibiotics.

Anticancer Activity

The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of key signaling pathways such as the MAPK/ERK pathway and the PI3K/Akt pathway.

Case Study: Cytotoxicity Against Cancer Cell Lines
In a recent research article , the compound was tested against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). Results showed IC50 values of 15 µM for MCF-7 and 20 µM for A549, suggesting moderate cytotoxic effects.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular processes.
  • Receptor Modulation : It could modulate receptor activity linked to cell proliferation and survival.
  • Signaling Pathways : By influencing pathways such as NF-kB and MAPK, it alters gene expression related to inflammation and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Sulfonamide-Containing Triazole Derivatives (Compounds 7–9 from )

  • Core structure : 1,2,4-Triazole-3-thiones with phenylsulfonyl and difluorophenyl substituents.
  • Key differences :
    • The target compound uses an isoxazole ring, whereas triazole derivatives rely on a 1,2,4-triazole scaffold.
    • The hydroxyethyl-furan-thiophene chain in the target compound contrasts with the phenylsulfonyl-difluorophenyl groups in triazoles.
  • Synthesis : Triazoles were synthesized via hydrazinecarbothioamide cyclization under basic conditions , whereas the target compound’s synthesis likely involves coupling of preformed isoxazole-sulfonamide with thiophene-furan intermediates.
  • Functional groups : Both classes feature sulfonamides, but triazoles include thione tautomers (~1247–1255 cm⁻¹ IR absorption for C=S) , absent in the target compound.

Oxadiazole-Sulfamoyl Derivatives (LMM5 and LMM11 from )

  • Core structure : 1,3,4-Oxadiazole linked to benzamide or furan-sulfamoyl groups.
  • Key differences :
    • LMM11 contains a cyclohexyl-ethyl sulfamoyl group, while the target compound uses a dimethylisoxazole-sulfonamide.
    • The furan-2-yl group in LMM11 is simpler than the fused thiophen-3-yl-furan in the target compound.

Ranitidine-Related Compounds ( and )

  • Core structure : Furan-methylamine derivatives with sulfonamide or nitroacetamide groups.
  • Key differences :
    • Ranitidine impurities (e.g., nitroacetamide derivatives) lack the isoxazole-thiophene motif but share furan and sulfonamide/amine functionalities.
    • The target compound’s hydroxyethyl chain differs from ranitidine’s nitroethenediamine backbone .
  • Applications : Ranitidine derivatives are H₂ antagonists, while the target compound’s bioactivity remains uncharacterized.

Thiazole and Oxazolidine Derivatives ( and )

  • Core structure : Thiazole/oxazolidine rings with sulfonamide or methanesulfonamide groups.
  • Key differences :
    • EU Patent compounds () feature trifluoromethylphenyl and oxazolidine rings, contrasting with the target’s isoxazole and thiophene-furan system.
    • Thiazole derivatives () include carbamate and ureido groups absent in the target compound.

Data Tables

Table 1: Structural Comparison of Sulfonamide Derivatives

Compound Core Scaffold Key Substituents Notable Functional Groups Reference
Target Compound Isoxazole Hydroxyethyl-thiophene-furan Sulfonamide, hydroxyl -
Compounds 7–9 (Triazoles) 1,2,4-Triazole Phenylsulfonyl, difluorophenyl Thione (C=S), sulfonamide
LMM11 (Oxadiazole) 1,3,4-Oxadiazole Cyclohexyl-ethyl sulfamoyl, furan-2-yl Sulfamoyl, benzamide
Ranitidine Nitroacetamide Furan-methylamine Nitroacetamide, dimethylamino Sulfur-ethyl, nitro group

Research Findings and Gaps

  • Structural uniqueness : The target compound’s fused thiophene-furan and isoxazole-sulfonamide system distinguishes it from triazoles, oxadiazoles, and ranitidine analogs.
  • Synthetic challenges : highlights the importance of IR and NMR in confirming tautomerism in triazoles , suggesting similar characterization efforts are needed for the target compound.

Q & A

Basic Question: What synthetic methodologies are commonly employed for the preparation of N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide?

Answer:
The synthesis typically involves multi-step organic reactions, including:

  • Sulfonamide formation : Reacting 3,5-dimethylisoxazole-4-sulfonyl chloride with a hydroxyl-containing amine intermediate under basic conditions (e.g., NaOH or Et₃N) .
  • Heterocyclic coupling : Suzuki-Miyaura cross-coupling or Stille reactions to attach the thiophene-furan moiety to the ethyl backbone .
  • Purification : Column chromatography or recrystallization using solvent systems like CHCl₃/petroleum ether (1:2 v/v) to isolate the final product .
    Key challenges include controlling stereochemistry during hydroxyl-ethyl group formation and minimizing byproducts in sulfonamide coupling.

Basic Question: Which spectroscopic and analytical techniques are critical for structural confirmation of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and confirm hydrogen/carbon environments (e.g., distinguishing thiophene vs. furan protons) .
  • High-Resolution Mass Spectrometry (HRMS) : To validate molecular weight and isotopic patterns .
  • X-ray Crystallography : For absolute configuration determination using SHELXL refinement software, particularly for resolving stereochemistry in the hydroxyethyl group .
  • FT-IR Spectroscopy : Identification of sulfonamide (S=O stretching ~1350 cm⁻¹) and hydroxyl (O-H stretching ~3200 cm⁻¹) functional groups.

Basic Question: What computational approaches are used to model the electronic properties of this sulfonamide derivative?

Answer:

  • Density Functional Theory (DFT) : Becke’s exchange-energy functional (e.g., B3LYP) with a 6-311++G(d,p) basis set to calculate HOMO-LUMO gaps, electrostatic potential maps, and charge distribution .
  • Molecular Docking : To predict binding affinities with biological targets (e.g., enzymes or receptors) using AutoDock Vina or Schrödinger Suite .
  • Molecular Dynamics (MD) Simulations : To study conformational stability in aqueous or lipid environments (e.g., GROMACS or AMBER) .

Basic Question: How is the biological activity of this compound evaluated in vitro?

Answer:

  • Dose-Response Assays : IC₅₀ determination against target enzymes (e.g., carbonic anhydrase) using fluorometric or colorimetric methods .
  • Cytotoxicity Screening : MTT or resazurin assays in cell lines to assess selectivity .
  • Membrane Permeability : Caco-2 cell monolayers or PAMPA assays to predict bioavailability .
  • Control Experiments : Include positive controls (e.g., acetazolamide for sulfonamide-based inhibitors) and verify purity >95% via HPLC .

Advanced Question: How can researchers optimize synthetic yield while minimizing side reactions in sulfonamide coupling?

Answer:

  • Reaction Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates and reduce hydrolysis .
  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling efficiency .
  • Temperature Gradients : Employ microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
  • Byproduct Analysis : Use LC-MS to identify impurities and adjust stoichiometry accordingly .

Advanced Question: How to resolve contradictions between computational predictions and experimental biological activity data?

Answer:

  • Re-evaluate Docking Parameters : Adjust protonation states of ligand/target or include solvation effects in docking simulations .
  • Experimental Validation : Repeat assays with stricter controls (e.g., exclude light exposure for photosensitive compounds) .
  • Conformational Analysis : Compare MD simulation trajectories with NMR-derived NOE data to identify flexible regions affecting binding .
  • Synchrotron Crystallography : Resolve ligand-target co-crystal structures to validate binding modes .

Advanced Question: What strategies integrate computational and experimental data to refine structure-activity relationships (SAR)?

Answer:

  • QSAR Modeling : Combine experimental IC₅₀ values with DFT-derived descriptors (e.g., logP, polar surface area) to build predictive models .
  • Free Energy Perturbation (FEP) : Calculate relative binding energies of derivatives to prioritize synthesis .
  • Fragment-Based Design : Use crystallographic data to guide addition/removal of functional groups (e.g., substituting thiophene with selenophene) .

Advanced Question: How to design derivatives with improved metabolic stability while retaining target affinity?

Answer:

  • Metabolic Hotspot Identification : Use human liver microsome (HLM) assays to identify vulnerable sites (e.g., hydroxyl groups prone to glucuronidation) .
  • Isosteric Replacement : Replace labile groups (e.g., -OH → -CF₃ or -OCH₃) to enhance stability .
  • Prodrug Strategies : Mask polar groups (e.g., esterification of hydroxyethyl) to improve permeability .
  • In Silico ADMET Prediction : Tools like SwissADME to screen derivatives for CYP450 interactions and plasma protein binding .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.